

A Comparative Guide to the Preclinical Profile of GSK2973980A, a DGAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data for **GSK2973980A**, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. The information is intended to facilitate the reproducibility of key experimental findings by presenting available data alongside that of other notable DGAT1 inhibitors and detailing relevant experimental methodologies.

Introduction to DGAT1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. A number of small molecule inhibitors of DGAT1 have been developed and characterized in preclinical studies. This guide focuses on **GSK2973980A** and provides a comparative analysis with other well-characterized DGAT1 inhibitors: PF-04620110, T-863, and A-922500.

Data Presentation In Vitro Potency and Selectivity of DGAT1 Inhibitors

The following table summarizes the in vitro potency (IC50) of **GSK2973980A** and comparator compounds against DGAT1, and their selectivity over other related enzymes.



Compound	Target	IC50 (nM)	Selectivity	Reference
GSK2973980A	Human DGAT1	3	>2900-fold vs. hDGAT2, hACAT1, hACAT2	[1]
Mouse DGAT1	-	-		
C2C12 cellular assay	77	-	[1]	
PF-04620110	Human DGAT1	19	>1000-fold vs. hDGAT2	
HT-29 cellular assay	8	-	[2]	
T-863	Human DGAT1	15	No inhibition of hDGAT2, hMGAT2/3 at 10 μΜ	[3]
A-922500	Human DGAT1	7-9	>5800-fold vs. hDGAT2; >32,000-fold vs. hACAT1/2	[4][5][6][7]
Mouse DGAT1	22-24	-	[4][5][7]	

In Vivo Efficacy of DGAT1 Inhibitors in Rodent Models

The following tables summarize the in vivo effects of the DGAT1 inhibitors in various rodent models of metabolic disease. Due to the lack of head-to-head studies, the data is presented for each compound individually.

GSK2973980A



Animal Model	Dose	Effect	Reference
Diet-induced obese mice	Not specified	Reduced body weight and food intake	
Mice (postprandial lipid excursion)	Not specified	Reduced plasma triglycerides	
Rats (impaired triglyceride clearance)	Not specified	Reduced plasma triglycerides	

PF-04620110

Animal Model	Dose	Effect	Reference
Rat (lipid challenge)	≥0.1 mg/kg	Reduction of plasma triglyceride levels	[8][9]

T-863

Animal Model	Dose	Effect	Reference
Diet-induced obese mice	30 mg/kg (oral)	Weight loss, reduction in serum and liver triglycerides, improved insulin sensitivity	[3][10][11]
Mice (acute lipid challenge)	Not specified	Delayed fat absorption	[10]

A-922500



Animal Model	Dose	Effect	Reference
Zucker fatty rats	3 mg/kg (oral, 14 days)	Reduced serum triglycerides and free fatty acids	[6]
Dyslipidemic hamsters	3 mg/kg (oral, 14 days)	Reduced serum triglycerides, free fatty acids, and total cholesterol	[6][12]
Diet-induced obese mice	Chronic dosing	Weight loss and reduced liver triglycerides	[6][7]
Rodent models (postprandial hyperlipidemia)	0.03, 0.3, 3 mg/kg (oral)	Dose-dependent attenuation of postprandial triglycerides	[7]

Experimental Protocols DGAT1 Enzymatic Activity Assay (Radiometric)

This protocol is a generalized procedure based on commonly used methods for determining DGAT1 enzymatic activity.

Objective: To measure the in vitro inhibitory activity of a compound against DGAT1 by quantifying the formation of radiolabeled triglycerides.

Materials:

- Human or mouse DGAT1 enzyme source (e.g., microsomes from cells overexpressing the enzyme)
- [14C]-labeled acyl-CoA (e.g., [14C]oleoyl-CoA)
- 1,2-Diacylglycerol (DAG)



- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
- · Test compounds dissolved in DMSO
- Scintillation fluid
- Thin-layer chromatography (TLC) plates
- Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid)

Procedure:

- Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT1 enzyme source.
- Add the test compound at various concentrations (or DMSO for control) to the reaction mixture and pre-incubate.
- Initiate the enzymatic reaction by adding the [14C]-labeled acyl-CoA.
- Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by adding a solution to quench the reaction (e.g., isopropanol:heptane:water).
- Extract the lipids into an organic phase.
- Spot the extracted lipids onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate the triglycerides from other lipids.
- Visualize the lipid spots (e.g., using iodine vapor).
- Scrape the triglyceride spot from the TLC plate into a scintillation vial.
- Add scintillation fluid and quantify the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value.



Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for assessing the target engagement of a DGAT1 inhibitor in a cellular context.

Objective: To determine if a compound binds to and stabilizes DGAT1 in intact cells, confirming target engagement.

Materials:

- Cultured cells expressing DGAT1 (e.g., HepG2)
- Cell culture medium
- Test compounds dissolved in DMSO
- Phosphate-buffered saline (PBS)
- Lysis buffer containing protease inhibitors
- Equipment for heating cell lysates (e.g., PCR thermocycler)
- Equipment for protein quantification (e.g., Western blot apparatus, antibodies against DGAT1 and a loading control)

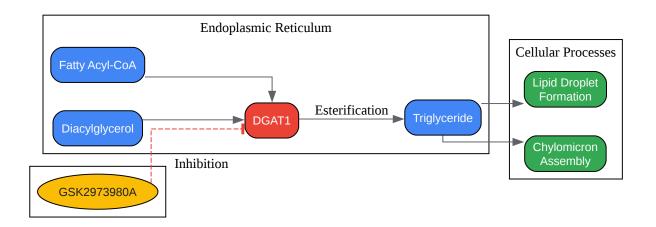
Procedure:

- Seed cells in culture plates and grow to the desired confluency.
- Treat the cells with the test compound at various concentrations (or DMSO for control) and incubate for a specified time to allow for cell penetration and target binding.
- Harvest the cells and wash with PBS.
- Resuspend the cell pellets in lysis buffer.
- Aliquot the cell lysate into separate tubes for each temperature point.



- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce thermal denaturation of proteins.
- Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
- Carefully collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble DGAT1 in the supernatant by Western blotting using a specific anti-DGAT1 antibody. A loading control protein should also be blotted to ensure equal protein loading.
- Quantify the band intensities and plot the amount of soluble DGAT1 as a function of temperature for both the compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Mandatory Visualization DGAT1 Signaling Pathway

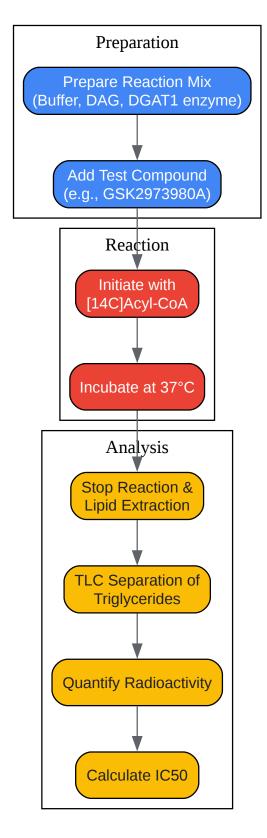


Click to download full resolution via product page

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.



Experimental Workflow for In Vitro DGAT1 Inhibition Assay

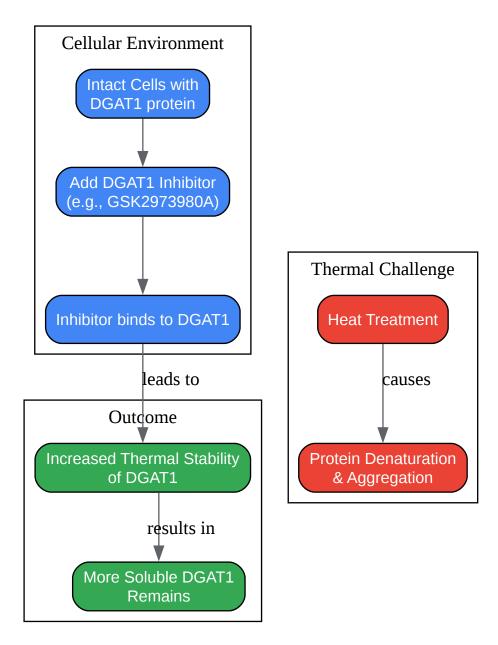




Click to download full resolution via product page

Caption: Workflow for determining the IC50 of a DGAT1 inhibitor.

Logical Relationship of CETSA for Target Engagement



Click to download full resolution via product page

Caption: Logic of the Cellular Thermal Shift Assay (CETSA).



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GSK2973980A | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid metabolism analysis reveals that DGAT1 regulates Th17 survival by controlling lipid peroxidation in uveitis PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [A Comparative Guide to the Preclinical Profile of GSK2973980A, a DGAT1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433303#reproducibility-of-gsk2973980a-experimental-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com